Cas no 1227517-00-1 (2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine)

2-フルオロ-4-ヨード-3-(トリフルオロメチル)ピリジンは、高反応性のハロゲン化ピリジン誘導体であり、医農薬中間体や機能性材料の合成において重要なビルディングブロックとして利用されます。特に、4位のヨード基と3位のトリフルオロメチル基が求電子置換反応の多様性を提供し、精密有機合成において高い位置選択性を発揮します。フッ素原子の導入により分子の脂溶性が調整され、生体利用効率の向上が期待できる点が特徴です。さらに、ピリジン骨格の剛直性と電子求引性が複雑な分子設計における立体配座制御を可能にします。

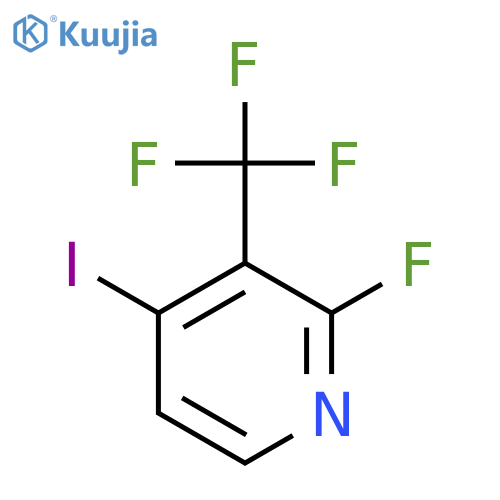

1227517-00-1 structure

商品名:2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine

CAS番号:1227517-00-1

MF:C6H2F4IN

メガワット:290.984867572784

CID:4689046

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-4-iodo-3-(trifluoromethyl)pyridine

- FCH1344899

- 2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine

-

- インチ: 1S/C6H2F4IN/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H

- InChIKey: PSHDDJYTQJYFRF-UHFFFAOYSA-N

- ほほえんだ: IC1C=CN=C(C=1C(F)(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- トポロジー分子極性表面積: 12.9

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023026403-500mg |

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine |

1227517-00-1 | 97% | 500mg |

$1038.80 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2007822-1g |

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine |

1227517-00-1 | 97% | 1g |

¥7316.00 | 2024-08-09 | |

| Alichem | A023026403-250mg |

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine |

1227517-00-1 | 97% | 250mg |

$680.00 | 2023-09-03 | |

| Alichem | A023026403-1g |

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine |

1227517-00-1 | 97% | 1g |

$1814.40 | 2023-09-03 |

2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

1227517-00-1 (2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine) 関連製品

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量